Cas no 3610-40-0 (2-(5-propoxy-1H-indol-3-yl)ethan-1-amine)

2-(5-propoxy-1H-indol-3-yl)ethan-1-amine structure
3610-40-0 structure
Product Name:2-(5-propoxy-1H-indol-3-yl)ethan-1-amine
CAS No:3610-40-0
MF:C13H18N2O
MW:218.294823169708
CID:1478062
PubChem ID:10751317
Update Time:2025-04-21

2-(5-propoxy-1H-indol-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-propoxy-1H-indol-3-yl)ethanamine
    • 1H-indole-3-ethanamine, 5-propoxy-
    • 5-Propoxy-1H-indole-3-ethanamine
    • 5-Propoxytryptamine
    • LogP
    • 2-(5-propoxy-1H-indol-3-yl)ethan-1-amine
    • AKOS019209979
    • 1H-Indole, 3-(2-aminoethyl)-5-propoxy-
    • EN300-1387148
    • 2-(5-Propoxy-1H-indol-3-yl)-ethylamine
    • 3610-40-0
    • CHEMBL109526
    • Z1415955232
    • SCHEMBL12696469
    • 3-(2-Aminoethyl)-5-propoxyindole
    • DTXSID40189681
    • BDBM50049089
    • NIOSH/NL4391000
    • NL43910000
    • Inchi: 1S/C13H18N2O/c1-2-7-16-11-3-4-13-12(8-11)10(5-6-14)9-15-13/h3-4,8-9,15H,2,5-7,14H2,1H3
    • InChI Key: SXHSCDTUUHPMSY-UHFFFAOYSA-N
    • SMILES: O(CCC)C1C=CC2=C(C=1)C(=CN2)CCN

Computed Properties

  • Exact Mass: 218.14204
  • Monoisotopic Mass: 218.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 51Ų

Experimental Properties

  • PSA: 51.04

2-(5-propoxy-1H-indol-3-yl)ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1387148-0.05g
2-(5-propoxy-1H-indol-3-yl)ethan-1-amine
3610-40-0 95%
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Enamine
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Enamine
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A2B Chem LLC
AX27903-2.5g
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